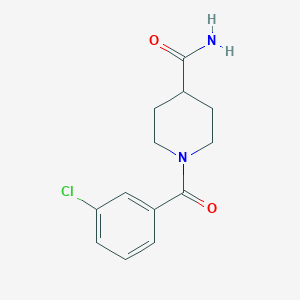

1-(3-chlorobenzoyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 1-(3-chlorobenzoyl)-4-piperidinecarboxamide, involves strategic modifications to enhance activity. For instance, the introduction of bulky moieties or substituents at specific positions on the benzamide or piperidine moieties has been shown to dramatically influence the compound's activity and interactions (Sugimoto et al., 1990). Such synthetic strategies aim to optimize the compound's efficacy and specificity for potential applications.

Molecular Structure Analysis

Molecular interaction studies of similar piperidine-based compounds have provided insights into their binding mechanisms and conformational preferences. For example, conformational analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed distinct conformations that influence its interaction with biological targets (Shim et al., 2002). These findings underscore the importance of molecular structure in the function and application of such compounds.

Chemical Reactions and Properties

The chemical reactivity and properties of piperidine derivatives are influenced by their structural components. Studies on similar compounds have highlighted the role of specific functional groups in determining the compounds' reactivity and interactions. For instance, the presence of certain substituents can significantly impact the compound's ability to undergo specific chemical reactions or bind to biological targets (Romagnoli et al., 2008).

Mecanismo De Acción

The mechanism of action of 1-(3-chlorobenzoyl)-4-piperidinecarboxamide is not explicitly mentioned in the search results. However, a related compound, Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III), has been studied for its activity on human estrogen receptor alpha (hER alpha) with a binding affinity value of -9.40 kcal/mol .

Safety and Hazards

The safety and hazards of 1-(3-chlorobenzoyl)-4-piperidinecarboxamide are not explicitly mentioned in the search results. However, the related compound 4-Chlorobenzoyl chloride is classified as causing severe skin burns and eye damage, and may cause respiratory irritation .

Direcciones Futuras

The future directions of research involving 1-(3-chlorobenzoyl)-4-piperidinecarboxamide are not explicitly mentioned in the search results. However, a related compound, Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III), has been suggested as a potential anticancer candidate . This indicates that there may be potential for further research into the medicinal applications of 1-(3-chlorobenzoyl)-4-piperidinecarboxamide and related compounds.

Propiedades

IUPAC Name |

1-(3-chlorobenzoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBJDYDQGFRHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol](/img/structure/B5667657.png)

![ethyl 4-[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)amino]piperidine-1-carboxylate](/img/structure/B5667684.png)

![3-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5667689.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2E)-3-phenylprop-2-enoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5667697.png)

![1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5667703.png)

![3-methyl-4-(3-methyl-3-phenylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidine](/img/structure/B5667707.png)

![7-(2-methoxyethyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane](/img/structure/B5667712.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5667716.png)

![5-acetyl-1'-(4-chloro-3-fluorobenzyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5667727.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5667733.png)